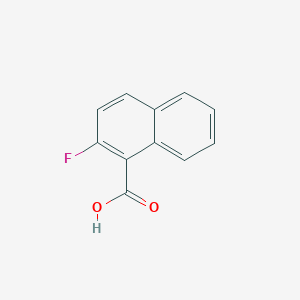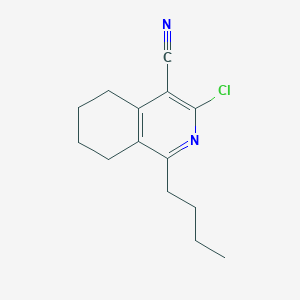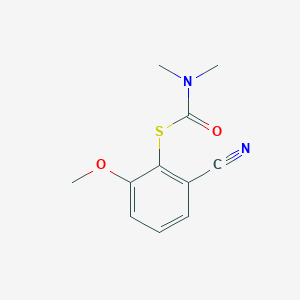
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate is an organic compound with a unique structure that includes a cyano group, a methoxy group, and a dimethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and a solvent like dimethylformamide (DMF). The reaction is carried out under nitrogen atmosphere at an elevated temperature of around 50°C. The product is then precipitated by adding water and collected by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy and dimethylcarbamothioate groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
- 2-Cyano-6-methoxybenzothiazole
Uniqueness
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
88791-23-5 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
S-(2-cyano-6-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)11(14)16-10-8(7-12)5-4-6-9(10)15-3/h4-6H,1-3H3 |
Clé InChI |
VMYOBFVAXRPRCN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=C(C=CC=C1OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


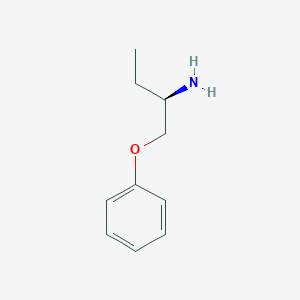
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)
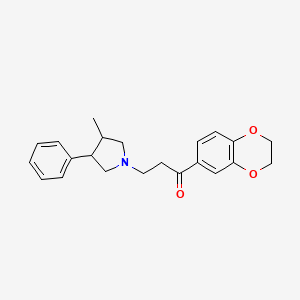
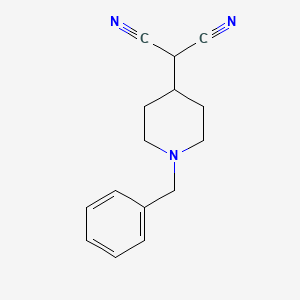
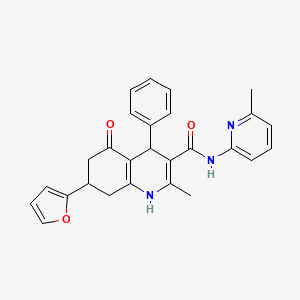
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)

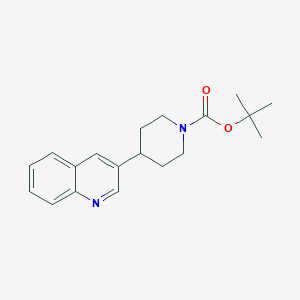
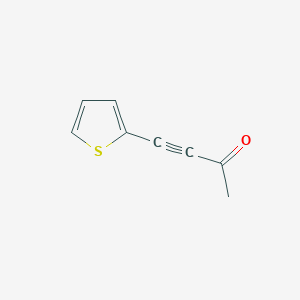
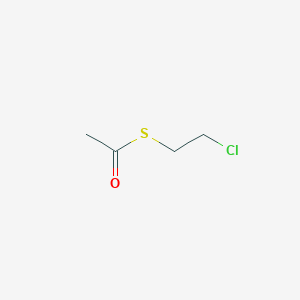
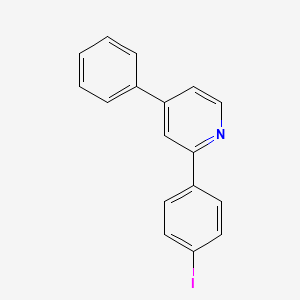
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
